Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with trifluoromethyl groups and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, introduction of the trifluoromethyl groups, and subsequent attachment of the phosphonate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazine ring or the phosphonate ester.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic uses.
Medicine: Research explores its potential as a drug candidate or a diagnostic tool due to its bioactive properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups and the phosphonate ester play crucial roles in binding to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate: is compared with other triazine-based compounds and phosphonate esters.
Triazine derivatives: These compounds share the triazine ring structure but differ in substituents, affecting their reactivity and applications.
Phosphonate esters: Similar compounds with different ester groups or additional functional groups, influencing their chemical behavior and uses.
Uniqueness
The uniqueness of this compound lies in its combination of trifluoromethyl groups and a phosphonate ester, providing a distinct set of chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications.
Properties
Molecular Formula |
C11H17F6N4O4P |
---|---|
Molecular Weight |
414.24 g/mol |
IUPAC Name |
6-(2-dimethoxyphosphorylbutan-2-ylamino)-4,4-bis(trifluoromethyl)-1,3-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H17F6N4O4P/c1-5-8(2,26(23,24-3)25-4)19-6-18-7(22)21-9(20-6,10(12,13)14)11(15,16)17/h5H2,1-4H3,(H3,18,19,20,21,22) |
InChI Key |
VFDIIVCPKAHAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(NC1=NC(NC(=O)N1)(C(F)(F)F)C(F)(F)F)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.